2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Description

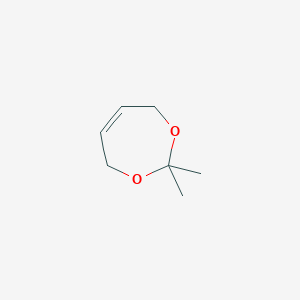

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZGUXPLGMKHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC=CCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905334 | |

| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-83-4 | |

| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBZ3ZAK4EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2,2 Dimethyl 4,7 Dihydro 1,3 Dioxepine

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization stands as a prominent and efficient method for the synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. This approach typically involves the reaction of a suitable diol with a ketone or an equivalent thereof, facilitated by an acid catalyst. The careful selection of substrates, catalysts, and reaction conditions is paramount in achieving high yields and purity of the desired product.

Cyclization of 2-Butene-1,4-diol with Acetone (B3395972)

A primary and well-established route to this compound is the acid-catalyzed reaction between cis-2-butene-1,4-diol and acetone. This reaction proceeds through a sequential mechanism involving nucleophilic attack and subsequent dehydration to form the stable seven-membered ring of the dioxepine.

The formation of this compound from cis-2-butene-1,4-diol and acetone in the presence of an acid catalyst unfolds through a series of well-defined steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetone, thereby increasing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: One of the hydroxyl groups of cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly formed oxonium ion to a base (e.g., the solvent or the conjugate base of the acid catalyst), yielding a neutral hemiacetal.

Protonation of the Second Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Intramolecular Cyclization and Dehydration: The oxygen of the ether in the hemiacetal intermediate engages in an intramolecular nucleophilic attack, displacing the protonated hydroxyl group as a molecule of water. This ring-closing step forms the seven-membered dioxepine ring.

Deprotonation: Finally, a base removes the proton from the resulting oxonium ion to yield the neutral this compound and regenerate the acid catalyst.

It is crucial to employ the cis-isomer of 2-butene-1,4-diol for this reaction, as the stereochemistry of the starting material is critical for the facile intramolecular cyclization to the seven-membered ring.

A variety of acid catalysts can be employed for this synthesis, with Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) being particularly effective. Boron trifluoride acts by coordinating with the carbonyl oxygen of acetone, which significantly enhances its electrophilicity and facilitates the initial nucleophilic attack by the diol.

Optimization of the reaction conditions is critical for maximizing the yield and purity of the product. Key parameters that are often adjusted include:

Catalyst Loading: The amount of boron trifluoride etherate used can influence the reaction rate and the formation of byproducts. Typically, catalytic amounts are sufficient.

Temperature: The reaction is often carried out at low temperatures to control its rate and minimize side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion without significant product degradation.

| Catalyst System | Key Optimization Strategies |

| Boron Trifluoride Etherate (BF₃·OEt₂) | - Precise control of catalyst loading to balance reaction rate and selectivity. - Optimization of reaction temperature, often employing low temperatures to mitigate side reactions. - Monitoring reaction time to maximize yield and prevent product degradation. |

The choice of solvent can have a significant impact on the efficiency of the cyclization reaction. Aprotic solvents are generally preferred to avoid competition with the diol as a nucleophile. The solvent's polarity can also influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

Further optimization of reaction parameters involves a systematic variation of conditions to identify the ideal combination for the synthesis of this compound. This can include adjustments to the stoichiometry of the reactants and the method of product isolation and purification.

| Solvent | Effect on Reaction |

| Aprotic Solvents (e.g., Dichloromethane (B109758), Diethyl Ether) | Generally favored as they do not compete with the diol in the nucleophilic attack on the activated carbonyl. |

| Polar Aprotic Solvents (e.g., Acetonitrile) | Can influence the stability of charged intermediates, potentially affecting the reaction rate. |

Cyclization with Allylic Diols (e.g., p-Toluenesulfonic Acid Catalysis)

The synthesis of dioxepine derivatives can also be achieved through the cyclization of other allylic diols with acetone or its equivalents, often catalyzed by a Brønsted acid such as p-toluenesulfonic acid (p-TSA). fiveable.me p-TSA is a strong, non-oxidizing organic acid that is effective in promoting acetal (B89532) formation and subsequent cyclization.

A notable example involves the reaction of cis-2-butene-1,4-diol with various acetals in the presence of p-toluenesulfonic acid as a catalyst. This method allows for the introduction of different substituents at the 2-position of the dioxepine ring. For instance, the reaction with methoxy acetaldehyde dimethyl acetal yields 2-(methoxymethyl)-4,7-dihydro-1,3-dioxepin. The reaction is typically carried out in a solvent such as benzene, with the removal of methanol (B129727) by distillation to drive the equilibrium towards the product.

| Allylic Diol | Ketone/Acetal | Catalyst | Product |

| cis-2-Butene-1,4-diol | Methoxy acetaldehyde dimethyl acetal | p-Toluenesulfonic acid | 2-(Methoxymethyl)-4,7-dihydro-1,3-dioxepin |

| cis-2-Butene-1,4-diol | 3-Methoxy butyraldehyde dimethyl acetal | p-Toluenesulfonic acid | 2-(2-Methoxypropyl)-4,7-dihydro-1,3-dioxepin |

Alternative Synthetic Routes and Precursor Transformations

While acid-catalyzed cyclization of diols with ketones is a common approach, alternative synthetic routes to this compound have also been explored. These methods often involve the transformation of precursor molecules that already contain a pre-formed ring system or can be readily cyclized.

One such approach involves the synthesis from dioxane derivatives. smolecule.com Through specific reaction pathways, substituents can be introduced at the appropriate positions of a 1,3-dioxane ring, followed by ring expansion or other transformations to yield the desired dioxepine structure.

Another alternative involves the cyclization of precursors like 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes. smolecule.com These precursors can be synthesized and subsequently undergo an intramolecular cyclization to form the this compound ring system. These alternative routes can offer advantages in terms of substrate availability, stereochemical control, or the introduction of specific functional groups.

| Precursor | Description of Transformation |

| Dioxane Derivatives | Involves multi-step transformations including the introduction of substituents and potential ring expansion to form the seven-membered dioxepine ring. |

| 2-Substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes | Intramolecular cyclization of these precursors can lead to the formation of the target dioxepine structure. |

Ring Expansion via Rearrangement of 2,2-Dimethyl-1,3-dioxane Under Acidic Conditions

Synthesis from Dioxane Derivatives

The transformation of one dioxane derivative into the target this compound represents a potential, albeit not extensively reported, synthetic strategy. This could theoretically be achieved through reactions such as ring-opening of a functionalized dioxane followed by re-cyclization with a different carbon fragment to form the seven-membered ring. Another possibility involves complex rearrangements of highly substituted dioxanes. As with ring expansion, specific, well-documented examples of synthesizing this compound starting from other stable 1,3-dioxane structures are scarce in the surveyed chemical literature.

Cyclization Reactions Involving 2-Substituted 2-Bromomethyl-1,3-dioxacyclohept-5-enes

Research has been conducted on the reactivity of compounds structurally related to the target molecule, specifically 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes (also named 2-bromomethyl-4,7-dihydro-1,3-dioxepins). These studies, however, detail subsequent reactions of these compounds rather than their synthesis.

When treated with tributyltin hydride, these bromomethyl derivatives undergo a radical cyclization reaction. This process does not yield this compound but instead forms 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes. researchgate.net The reaction proceeds via the formation of a 4,7-dihydro-1,3-dioxepin-2-ylmethyl radical, which then cyclizes intramolecularly. This highlights a key reaction pathway of functionalized dioxepines but does not serve as a direct synthesis of the parent compound itself.

Acetalization via Aldehydes and Alkenediols

The most direct and conventional method for synthesizing this compound is through the acid-catalyzed acetalization (or more specifically, ketalization) of (Z)-2-butene-1,4-diol with acetone. This reaction is a classic example of forming a cyclic acetal from a diol and a carbonyl compound.

The mechanism proceeds in several steps under acidic conditions:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack: One of the hydroxyl groups of (Z)-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate. libretexts.org

Proton Transfer and Water Elimination: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The subsequent departure of a water molecule is facilitated by the neighboring oxygen, leading to the formation of a resonance-stabilized oxonium ion. youtube.com

Intramolecular Cyclization: The second hydroxyl group of the diol chain attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, closing the seven-membered ring. youtube.com

Deprotonation: The final step is the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the product, water is typically removed from the reaction mixture using methods like a Dean-Stark apparatus.

Table 1: Reaction Parameters for Acetalization Synthesis

| Parameter | Description |

| Reactants | Acetone, (Z)-2-butene-1,4-diol |

| Catalyst | Acid catalyst (e.g., p-Toluenesulfonic acid) |

| Solvent | A non-polar solvent like toluene to facilitate water removal |

| Conditions | Reflux temperature |

| Key Feature | Continuous removal of water to drive equilibrium |

Emerging and Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and selective reactions. These principles are being applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Approaches: Solvent-Free Catalysis with Ionic Liquids

In the context of green chemistry, ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents and catalysts. researchgate.net Ionic liquids are salts with low melting points that can act as both the reaction medium and catalyst. Their negligible vapor pressure, high thermal stability, and potential for recyclability make them environmentally benign options. mdpi.com

For the synthesis of this compound via the acetalization of acetone and (Z)-2-butene-1,4-diol, an acidic ionic liquid could serve as a recyclable catalyst. Some acetalization reactions have been successfully carried out using ionic liquids under solvent-free conditions. researchgate.net This approach offers several advantages:

Reduced Waste: Eliminates the need for volatile and often hazardous organic solvents.

Catalyst Reusability: The ionic liquid can often be easily separated from the product and reused, reducing costs and waste. researchgate.net

Mild Conditions: These reactions can sometimes proceed under milder conditions than traditional methods.

While specific studies on the synthesis of this compound using this method are not prevalent, the application of acidic ionic liquids to acetalization is a well-established green strategy. acs.org

Table 2: Comparison of Conventional vs. Ionic Liquid Catalysis for Acetalization

| Feature | Conventional Method | Ionic Liquid Method |

| Catalyst | Mineral acids, p-TsOH | Acidic Ionic Liquids |

| Solvent | Toluene, Hexane | Often solvent-free or the IL itself |

| Catalyst Separation | Neutralization/Workup | Simple decantation or extraction |

| Recyclability | No | High |

| Environmental Impact | Higher (VOCs, waste) | Lower |

Enantioselective Synthesis via Chiral Brønsted Acid Catalysis

The creation of single-enantiomer compounds is a significant goal in modern synthesis, particularly for pharmaceutical applications. Chiral Brønsted acids, such as derivatives of phosphoric acid, have become powerful tools for catalyzing a wide range of enantioselective reactions. researchgate.net These catalysts operate by forming chiral ion pairs and directing the approach of reactants through hydrogen bonding.

In the context of synthesizing this compound, a chiral Brønsted acid could potentially catalyze the acetalization of acetone and (Z)-2-butene-1,4-diol to produce a non-racemic product if a prochiral diol or a related substrate is used. While the target molecule itself is achiral, the principles of chiral Brønsted acid catalysis are highly relevant for the synthesis of substituted, chiral dioxepine derivatives. For instance, the kinetic resolution of racemic diols has been achieved with high enantioselectivity using chiral imidodiphosphoric acid catalysts in asymmetric acetalization reactions. figshare.com

Furthermore, other advanced catalytic systems have been developed for the asymmetric synthesis of related 4,5-dihydro-1,3-dioxepines. A notable example is a bimetallic relay system using a Rh(ii) salt and a chiral N,N′-dioxide–Sm(iii) complex, which achieved high yields and excellent enantioselectivity (up to 99% ee) in a three-component reaction. nih.gov These examples underscore the feasibility of producing chiral seven-membered dioxepine rings through advanced asymmetric catalysis.

Catalytic Three-Component Tandem Cycloaddition Reactions (e.g., Rhodium(II) and Samarium(III) Bimetallic Systems)

A significant advancement in the synthesis of dihydro-1,3-dioxepine frameworks involves a bimetallic relay catalysis system. nih.govrsc.orgsemanticscholar.orgsemanticscholar.org This methodology facilitates a highly efficient asymmetric cascade reaction, combining carbonyl ylide formation with a subsequent [4+3]-cycloaddition. nih.gov The use of a combined Rhodium(II) salt and a chiral N,N'-dioxide–Samarium(III) complex has proven effective in promoting the tandem reaction between aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters. rsc.orgsemanticscholar.org This approach allows for the rapid construction of complex chiral 4,5-dihydro-1,3-dioxepines from simple starting materials. nih.govsemanticscholar.org

The reaction is initiated by the Rhodium(II) complex, which catalyzes the formation of a carbonyl ylide from an aldehyde and an α-diazo compound. semanticscholar.org Subsequently, the chiral Samarium(III) Lewis acid complex accelerates the [4+3]-cycloaddition of the in situ generated carbonyl ylide with a dipolarophile, while effectively controlling the chemo- and stereoselectivity of the process. nih.gov This dual catalytic system is crucial, as the use of only Rh(II) and Sm(OTf)₃ results in only trace amounts of the desired cycloaddition product. nih.gov The chiral Lewis acid catalyst plays a key role in accelerating the desired cycloaddition over competing side reactions, such as the formation of epoxides or dioxolanes. nih.govsemanticscholar.org

This three-component reaction has been shown to produce a variety of chiral 4,5-dihydro-1,3-dioxepines in high yields, reaching up to 97%, with excellent enantioselectivity (up to 99% ee). rsc.orgsemanticscholar.org The utility of this method is further demonstrated by the successful transformation of the resulting 1,3-dioxepine products into optically active multi-substituted tetrahydrofuran (B95107) derivatives. nih.govrsc.orgsemanticscholar.org

A proposed reaction mechanism, supported by experimental studies and X-ray structures of the catalysts and products, helps to elucidate the origin of the chiral induction. semanticscholar.orgsemanticscholar.org The bimetallic relay catalysis represents a significant step forward in solving the challenge of asymmetric three-component tandem reactions for the synthesis of these complex heterocyclic compounds. nih.govrsc.orgsemanticscholar.org

Table 1: Selected Substrate Scope and Results for the Rh(II)/Sm(III) Catalyzed [4+3]-Cycloaddition

| Entry | Aldehyde | Diazoacetate | β,γ-Unsaturated α-Ketoester | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Ethyl diazoacetate | Methyl 2-oxo-4-phenylbut-3-enoate | 92 | 99 |

| 2 | 4-Methylbenzaldehyde | Ethyl diazoacetate | Methyl 2-oxo-4-phenylbut-3-enoate | 95 | 98 |

| 3 | 4-Methoxybenzaldehyde | Ethyl diazoacetate | Methyl 2-oxo-4-phenylbut-3-enoate | 97 | 99 |

| 4 | 4-Chlorobenzaldehyde | Ethyl diazoacetate | Methyl 2-oxo-4-phenylbut-3-enoate | 90 | 98 |

| 5 | 2-Naphthaldehyde | Ethyl diazoacetate | Methyl 2-oxo-4-phenylbut-3-enoate | 91 | 97 |

| 6 | Benzaldehyde | Methyl diazoacetate | Methyl 2-oxo-4-phenylbut-3-enoate | 88 | 99 |

| 7 | Benzaldehyde | Ethyl diazoacetate | Ethyl 2-oxo-4-phenylbut-3-enoate | 93 | 99 |

This table presents a selection of results from the study to illustrate the reaction's scope and efficiency. The specific synthesis of this compound was not explicitly detailed in the provided search results, so the table showcases the synthesis of structurally related dihydro-1,3-dioxepine derivatives under the bimetallic catalytic system. nih.govrsc.orgsemanticscholar.orgsemanticscholar.org

Chemical Reactivity Profiles and Advanced Reaction Mechanisms of 2,2 Dimethyl 4,7 Dihydro 1,3 Dioxepine

Reactivity as a Nucleophile and Electrophile under Controlled Conditions

The chemical behavior of 2,2-dimethyl-4,7-dihydro-1,3-dioxepine is characterized by its dioxepine structure, a seven-membered ring containing two oxygen atoms. This structure influences its reactivity, allowing it to act as both a nucleophile and an electrophile under specific conditions. The presence of two methyl groups at the 2-position contributes to its stability and modulates its reactivity. cymitquimica.com

The oxygen atoms in the dioxepine ring possess lone pairs of electrons, making the compound a potential nucleophile. It can participate in reactions where it donates an electron pair to an electrophile. For instance, it can undergo reactions such as hydroformylation to produce optically active aldehydes, which are valuable intermediates in organic synthesis. smolecule.com

Conversely, under certain conditions, the compound can act as an electrophile. The dioxepine ring can be susceptible to ring-opening reactions, particularly in the presence of strong nucleophiles or under acidic conditions. cymitquimica.com This reactivity is a key aspect of its utility as an intermediate in the synthesis of more complex molecules. cymitquimica.comsmolecule.com

Cycloaddition Reactions and Formation of Complex Heterocyclic Structures

This compound and its derivatives are valuable substrates in cycloaddition reactions, leading to the formation of intricate heterocyclic frameworks. smolecule.comsemanticscholar.org These reactions are powerful tools in organic synthesis for constructing cyclic molecules with high efficiency and stereocontrol.

One notable application is the [4+2]-cycloaddition (Diels-Alder reaction). For example, 2-substituted 4,7-dihydro-1,3-dioxepins react with hexachlorocyclopentadiene, demonstrating atypical stereoselectivity that is influenced by the solvent and reaction temperature. researchgate.net Microwave irradiation has been observed to significantly affect the yields and stereochemistry of these cycloaddition reactions. researchgate.net

Furthermore, derivatives of this compound can participate in [3+2] cycloaddition reactions. For instance, the reaction of related thiazolopyrimidine derivatives with azomethine ylides proceeds regio- and diastereoselectively to form new pyrrolidine (B122466) rings within a dispiroheterocyclic system. mdpi.com

Mechanistic Pathways Involving Reactive Intermediates (e.g., Carbonyl Ylides)

The synthesis of dihydro-1,3-dioxepines can be achieved through a tandem reaction involving the formation of a carbonyl ylide intermediate. semanticscholar.orgnih.gov This process typically involves the reaction of an aldehyde and an α-diazo compound in the presence of a rhodium(II) catalyst. semanticscholar.org The rhodium catalyst facilitates the formation of a rhodium-associated ylide or a free ylide. semanticscholar.org

This highly reactive carbonyl ylide can then undergo a [4+3]-cycloaddition with a suitable dipolarophile, such as a β,γ-unsaturated α-ketoester. semanticscholar.orgnih.gov This cycloaddition step is often accelerated by a chiral Lewis acid catalyst, which also controls the stereoselectivity of the reaction. semanticscholar.org The combination of a rhodium(II) complex and a chiral N,N'-dioxide-metal complex has proven effective in promoting this tandem ylide formation/[4+3]-cycloaddition, leading to chiral and densely functionalized 4,5-dihydro-1,3-dioxepines. semanticscholar.orgnih.gov

Enantioselective Cycloadditions with Chiral Catalysts

Achieving high levels of enantioselectivity in cycloaddition reactions is a significant goal in modern organic synthesis. For the synthesis of chiral dihydro-1,3-dioxepines, a bimetallic relay catalysis system has been developed. semanticscholar.org This system utilizes a combination of an achiral dirhodium complex to generate the carbonyl ylide intermediate and a chiral Lewis acid complex to catalyze the subsequent stereoselective cycloaddition. semanticscholar.org

Specifically, a combined system of a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex has been successfully employed. rsc.org This dual-catalyst system promotes the tandem carbonyl ylide formation and asymmetric [4+3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters. rsc.org This method affords a variety of chiral 4,5-dihydro-1,3-dioxepines in high yields (up to 97%) and with excellent enantioselectivity (up to 99% ee). rsc.org The development of such catalytic enantioselective cycloadditions is crucial for accessing optically active spirocyclic compounds, which are important in drug discovery. nih.gov

Olefin Metathesis Reactions

Olefin metathesis is a powerful and versatile reaction in organic chemistry that involves the redistribution of alkene fragments, catalyzed by transition metal complexes. wikipedia.org this compound and its analogues serve as substrates in various types of olefin metathesis reactions, including ring-closing metathesis and as precursors for ring-opening metathesis polymerization.

Ring-Closing Metathesis (RCM) for Analogues (e.g., Grubbs Second-Generation Catalyst)

Ring-closing metathesis (RCM) is a widely used variation of olefin metathesis for the synthesis of unsaturated rings. wikipedia.org Diallyl acetals can undergo RCM using a Grubbs second-generation catalyst to yield 2-substituted-4,7-dihydro-1,3-dioxepines with efficiencies ranging from 61–95%. This reaction is typically carried out in dichloromethane (B109758) at reflux with a catalyst loading of 5 mol%.

The Grubbs second-generation catalyst is known for its high activity and tolerance to a wide range of functional groups, making it a valuable tool for the synthesis of complex cyclic structures. organic-chemistry.orglibretexts.org The mechanism of RCM proceeds through a metallacyclobutane intermediate, and the driving force for the reaction is often the formation of a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

Table 1: Ring-Closing Metathesis of Diallyl Acetals

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Diallyl acetal (B89532) | Grubbs Second-Generation Catalyst | 2-substituted-4,7-dihydro-1,3-dioxepine | 61-95 |

Ring-Opening Metathesis Polymerization (ROMP) Precursors

Ring-opening metathesis polymerization (ROMP) is a chain-growth polymerization that utilizes cyclic olefins to produce polymers. caltech.edu While this compound itself is not a typical monomer for ROMP due to its relatively low ring strain, its derivatives or related strained cyclic olefins can serve as precursors for this type of polymerization.

ROMP is catalyzed by various transition metal complexes, including those based on ruthenium, molybdenum, and tungsten. libretexts.org The choice of catalyst and monomer allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. caltech.edu The functional group tolerance of modern ROMP catalysts enables the production of highly functionalized and biologically relevant polymers. caltech.edu The use of environmentally friendly solvents like benzotrifluoride (B45747) has also been explored for ROMP reactions, showing comparable results to commonly used hazardous solvents like dichloromethane. nih.gov

Isomerization Reactions

Isomerization reactions of this compound involve the migration of its double bonds to form more stable isomers. These transformations are typically facilitated by transition metal catalysts, with ruthenium complexes being particularly effective.

Ruthenium-Catalyzed Double-Bond Isomerization to Dihydro-1,3-dioxepines

Ruthenium catalysts, particularly ruthenium hydride species, are known to effectively promote the isomerization of olefins. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism for ruthenium-catalyzed double-bond migration in similar unsaturated systems provides a strong model for its expected behavior. The process is believed to proceed through a hydrometalation-dehydrometalation sequence.

The catalytic cycle is initiated by the coordination of the ruthenium hydride to one of the double bonds of the dioxepine ring. This is followed by the insertion of the double bond into the ruthenium-hydride bond, forming a ruthenium-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and reforms the ruthenium hydride catalyst, which can then participate in further catalytic cycles. The regioselectivity of the isomerization is influenced by the steric and electronic properties of both the substrate and the catalyst, generally favoring the formation of the thermodynamically most stable isomer. Mechanistic studies on related 1,3-dienes have shown that ruthenium hydrides can promote the positional isomerization to more highly substituted 1,3-dienes in a stereoconvergent manner. nih.gov These studies support a mechanism involving hydrometalation and transit of the ruthenium atom across the diene framework via a π-allylruthenium intermediate. nih.gov

Functional Group Transformations

The double bonds in this compound serve as reactive sites for various functional group transformations. Among these, hydroformylation is a particularly valuable reaction for introducing an aldehyde group, which can be a precursor for a wide range of other functionalities.

Hydroformylation for Optically Active Aldehyde Synthesis

Asymmetric hydroformylation of heterocyclic olefins, including 4,7-dihydro-1,3-dioxepin derivatives, has been investigated as a method for producing optically active aldehydes. researchgate.net This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across one of the double bonds. The use of chiral phosphine-phosphite-Rh(I) complexes as catalysts has been shown to yield optically active aldehydes as single products with enantiomeric excesses ranging from 64-76%. researchgate.net

The reaction is highly regioselective, with the formyl group predominantly adding to one of the olefinic carbons. The enantioselectivity is controlled by the chiral environment created by the ligands coordinated to the rhodium center. The precise stereochemical outcome is dependent on the specific structure of the substrate and the design of the chiral ligand. For symmetrical substrates like 4,7-dihydro-1,3-dioxepin derivatives, a single aldehyde product is expected. researchgate.net

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Chiral Phosphine-Phosphite-Rh(I) | 4,7-dihydro-1,3-dioxepin derivatives | Optically Active Aldehyde | 64-76% |

Catalytic Cyclopropanation Reactions

The olefinic moieties of this compound are susceptible to cycloaddition reactions, with cyclopropanation being a key transformation for the synthesis of three-membered rings. This reaction is often catalyzed by copper complexes, which facilitate the transfer of a carbene fragment to the double bond.

Copper-Catalyzed Cyclopropanation with Diazomalonates

The copper-catalyzed cyclopropanation of internal olefins with diazomalonates is a well-established method for the synthesis of 1,1-cyclopropane diesters. nih.govresearchgate.net Although studies specifically employing this compound as the substrate are not widely reported, the reaction is expected to proceed in a similar fashion to other internal olefins. The reaction is typically catalyzed by a copper(I) complex, often in conjunction with a chiral ligand to induce enantioselectivity. sioc.ac.cn

The reaction involves the decomposition of the diazomalonate in the presence of the copper catalyst to generate a copper-carbene intermediate. This highly reactive species then adds to one of the double bonds of the dioxepine ring to form the cyclopropane (B1198618) ring. The use of chiral bisoxazoline-copper(I) complexes has been shown to be effective in the enantioselective cyclopropanation of a range of internal olefins, yielding the desired products in good yields and with high enantioselectivities. nih.gov

| Catalyst | Reagent | Product Type | Yield | Enantioselectivity (ee) |

| Chiral bi-side arm bisoxazoline-copper(I) complex | Diazomalonates | Chiral 1,1-cyclopropane diesters | up to 95% | 90-95% |

Mechanistic Investigations of Cyclopropanation Pathways (e.g., Three-Centered and Four-Centered)

The mechanism of copper-catalyzed cyclopropanation of 1,3-dioxepine derivatives has been investigated using computational methods such as Density Functional Theory (DFT). These studies have explored the feasibility of different reaction pathways, primarily focusing on the three-centered and four-centered transition states.

In the three-centered pathway , the copper-carbene intermediate approaches the double bond of the dioxepine, leading to a transition state where the carbene carbon interacts with both olefinic carbons simultaneously. This is generally considered a concerted mechanism.

In the four-centered pathway , the reaction proceeds through a metallacyclobutane intermediate. This pathway involves the stepwise formation of two new carbon-carbon bonds. Computational studies on the reaction of a (Z)-2-methyl-4,7-dihydro-1,3-dioxepine with dimethyldiazomalonate in the presence of a Cu(I) catalyst have modeled both the three-centered and four-centered pathways. These calculations have shown that the formation of a cyclopropane product is favored over other potential products.

The relative energies of the transition states for the different pathways determine the preferred reaction mechanism. Factors such as the structure of the dioxepine, the nature of the carbene, and the ligands on the copper catalyst all play a role in influencing the operative pathway.

Ring-Opening and Nucleophilic Substitution Reactions

The chemical reactivity of this compound is predominantly characterized by reactions that involve the cleavage of the cyclic acetal structure. As a protecting group for cis-2-butene-1,4-diol, its most significant reaction is acid-catalyzed ring-opening, which regenerates the diol. This reactivity profile means that nucleophilic substitution reactions on the dioxepine ring are intrinsically linked to the ring-opening mechanism, as the process involves nucleophilic attack on an intermediate carbocation, leading to the cleavage of C-O bonds within the seven-membered ring.

The stability of the cyclic acetal makes it resilient against various nucleophiles and bases under neutral or basic conditions. However, in the presence of an acid catalyst, the acetal is readily hydrolyzed. The mechanism begins with the protonation of one of the oxygen atoms by an acid, creating a good leaving group. Subsequent cleavage of a carbon-oxygen bond results in the formation of a resonance-stabilized carbocation intermediate. Nucleophilic attack by water on this cation, followed by deprotonation and the release of acetone (B3395972), yields the final product, cis-2-butene-1,4-diol.

This deprotection (ring-opening) is a crucial step in synthetic pathways where the diol's hydroxyl groups needed to be masked. For instance, this compound serves as a key intermediate in the synthesis of the contrast agent Calcobutrol. pharmaffiliates.com

While water is the most common nucleophile for hydrolysis, other nucleophiles can also participate in the ring-opening process under appropriate acidic conditions. The specific conditions for these reactions, including the choice of acid catalyst and solvent, can be tailored to achieve efficient deprotection without affecting other sensitive functional groups in the molecule. A variety of Brønsted and Lewis acids can effectively catalyze this transformation. organic-chemistry.org

The following table summarizes typical catalytic systems and conditions used for the ring-opening hydrolysis of cyclic acetals, which are applicable to this compound.

| Catalyst System | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, Acetone/Water, THF/Water | Room Temperature to Reflux | organic-chemistry.org |

| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Room Temperature | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Acetonitrile/Water | Room Temperature | organic-chemistry.org |

| Iodine (I₂) | Acetone, Acetonitrile | Room Temperature (under neutral conditions) | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | organic-chemistry.org |

| Palladium Pincer Complex | Acetonitrile/Water | Room Temperature to 50 °C | um.es |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Mechanistic Studies

In-Line Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

In-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products by observing their characteristic infrared absorption bands.

In the synthesis of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, which is typically formed by the acetalization of cis-but-2-ene-1,4-diol with acetone (B3395972), in-line FTIR can provide critical mechanistic and kinetic data. The reaction progress can be monitored by observing the following spectral changes:

Disappearance of Reactant Bands: The broad O-H stretching band of the diol reactant (around 3300 cm⁻¹) and the strong C=O stretching band of acetone (around 1715 cm⁻¹) would decrease in intensity as the reaction proceeds.

Appearance of Product Bands: The formation of the dioxepine ring would be indicated by the appearance and increase in intensity of characteristic C-O-C (ether) stretching bands, typically in the 1200-1000 cm⁻¹ region. The disappearance of the carbonyl peak is a clear indicator of the conversion of the ketone into the ketal functionality of the product.

This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (such as temperature and catalyst loading), and the identification of any potential side reactions or unstable intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. For a flexible seven-membered ring system like this compound, NMR is also invaluable for studying its conformational preferences. Due to the flexibility of the seven-membered ring, such compounds often exist in a dynamic equilibrium between several conformations, most commonly twist-boat and chair forms. Variable temperature (VT) NMR studies can provide insight into the thermodynamics of this equilibrium.

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule. Based on the symmetry of this compound, a simplified spectrum is expected.

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals:

A singlet in the upfield region (around 1.4 ppm) corresponding to the six equivalent protons of the two methyl groups at the C2 position.

A signal for the four equivalent allylic protons on C4 and C7 (the -O-CH₂- groups). This would likely appear as a multiplet around 4.2 ppm due to coupling with the olefinic protons.

A signal for the two equivalent olefinic protons at C5 and C6 (-CH=CH-). This would appear as a multiplet around 5.8 ppm, coupled to the allylic protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments:

A signal for the two equivalent methyl carbons (-C H₃), typically in the upfield region (20-30 ppm).

A signal for the two equivalent methylene carbons (-O-C H₂-), deshielded by the adjacent oxygen atoms (60-70 ppm).

A signal for the quaternary acetal (B89532) carbon (C2), which would be significantly deshielded (95-105 ppm).

A signal for the two equivalent olefinic carbons (-C H=C H-), appearing in the typical alkene region (125-135 ppm).

The following table provides predicted spectral data for this compound.

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| C2-CH₃ | ~1.4 ppm (singlet, 6H) | ~25 ppm |

| C4-H₂, C7-H₂ | ~4.2 ppm (multiplet, 4H) | ~65 ppm |

| C5-H, C6-H | ~5.8 ppm (multiplet, 2H) | ~130 ppm |

| C2 (quaternary) | - | ~100 ppm |

The precise chemical shifts are influenced by the electronic environment of each nucleus. The oxygen atoms in the ring exert a strong deshielding effect, causing the protons and carbons at positions 4 and 7 to have higher chemical shifts than they would in a simple hydrocarbon. Similarly, the quaternary carbon at C2 is significantly deshielded due to being bonded to two oxygen atoms.

Spin-spin coupling provides information about the connectivity and spatial relationship between nuclei. In this compound, the most significant coupling would be the four-bond allylic coupling (⁴J) between the methylene protons (C4/C7) and the olefinic protons (C5/C6). The magnitude of this coupling constant is typically small (around 1-3 Hz) and is sensitive to the dihedral angle between the C-H bond and the plane of the double bond. Analysis of these coupling constants can provide further evidence for the predominant conformation of the ring in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molar mass: 128.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 128. synblock.comsigmaaldrich.com

The fragmentation pattern provides a fingerprint that can confirm the structure. Plausible fragmentation pathways for this molecule include:

Loss of a methyl group: A very common fragmentation for compounds with a gem-dimethyl group is the loss of a methyl radical (•CH₃) to form a stable carbocation. This would result in a prominent peak at m/z 113 ([M-15]⁺).

Loss of acetone: The acetal linkage can cleave, leading to the loss of a neutral acetone molecule (58 u). This would produce a fragment ion at m/z 70.

Ring cleavage: Various other cleavages of the seven-membered ring can occur, leading to smaller fragment ions.

The relative abundance of these fragments, particularly the most abundant ion known as the base peak, is characteristic of the compound's structure.

| Ion | Proposed m/z Value | Proposed Formula of Fragment | Notes |

| Molecular Ion | 128 | [C₇H₁₂O₂]⁺ | Corresponds to the molecular weight of the parent molecule. |

| [M-15]⁺ | 113 | [C₆H₉O₂]⁺ | Loss of a methyl radical (•CH₃). Often a significant peak. |

| [M-58]⁺ | 70 | [C₄H₆O]⁺ | Loss of a neutral acetone molecule. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This data is used to validate the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a compound to be considered pure, the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretically calculated values.

For this compound, with the molecular formula C₇H₁₂O₂, the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 65.60% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.44% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 24.96% |

| Total | - | - | 128.171 | 100.00% |

An experimental result for a pure sample would be expected to yield C and H percentages very close to these calculated values.

Optical Rotation Measurements for Enantiomeric Excess Determination

Optical rotation is a property of chiral molecules, which are molecules that are non-superimposable on their mirror images. The parent compound, this compound, possesses a plane of symmetry that passes through the C2 and the midpoint of the C5-C6 double bond. Consequently, it is an achiral molecule and does not exhibit optical activity; its specific rotation is 0°.

However, this technique becomes critically important for chiral derivatives of dihydro-1,3-dioxepine. If, for example, substituents were introduced at the C4 or C5 positions, or if the starting ketone for the acetal formation were chiral, the resulting molecule could be chiral and exist as a pair of enantiomers.

In the asymmetric synthesis of such chiral dioxepines, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. nih.gov This is accomplished using a polarimeter to measure the specific rotation [α] of the sample. The enantiomeric excess is calculated using the formula:

ee (%) = ( [α]observed / [α]max ) * 100

Where [α]observed is the specific rotation of the synthesized sample and [α]max is the specific rotation of the pure enantiomer. For instance, highly successful asymmetric syntheses of substituted 4,5-dihydro-1,3-dioxepines have been reported, achieving up to 99% ee. nih.gov In these cases, polarimetry is an essential analytical tool to quantify the success of the stereoselective reaction.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the purity assessment and isolation of this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) offer high-resolution separation, enabling the detection and quantification of impurities and the isolation of the pure compound.

A primary challenge in the chromatographic analysis of cyclic acetals like this compound is their susceptibility to hydrolysis under acidic conditions. Therefore, method development often focuses on neutral or basic mobile phases to maintain the integrity of the analyte.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a commonly employed technique for the analysis of related cyclic acetals. The selection of a suitable stationary phase and mobile phase is critical to achieve optimal separation. For instance, a method developed for the analysis of citral dimethyl acetal, a structurally related acetal, utilizes a C18 column with a basic mobile phase to prevent on-column hydrolysis. coresta.org

A typical HPLC method for a related acetal is detailed below:

| Parameter | Condition |

| Stationary Phase | ODS-Hypersil (C18) |

| Mobile Phase | 60:40 Acetonitrile:5mM NH4OH |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 46°C |

| Detection | UV-DAD at 210 nm |

| Retention Time | 5.1 min |

This data is for a related compound, citral dimethyl acetal, and serves as a representative example. coresta.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For the analysis of chiral derivatives of dihydro-1,3-dioxepines, HPLC with a chiral stationary phase is essential for separating enantiomers and determining enantiomeric excess (ee). In studies involving the asymmetric synthesis of dihydro-1,3-dioxepine derivatives, chiral HPLC is the primary analytical tool for assessing the success of the enantioselective reaction. nih.govrsc.org The specific chiral column and mobile phase composition are selected based on the specific structure of the analyte.

An example of conditions used for the chiral separation of dihydro-1,3-dioxepine derivatives is as follows:

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

These conditions are representative for the analysis of chiral dihydro-1,3-dioxepine derivatives. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the identification of impurities and degradation products. The mass spectrometer provides molecular weight information, which aids in the structural elucidation of unknown compounds in the sample matrix. For this compound, LC-MS can be employed to confirm the molecular weight of the main peak and to identify any by-products from its synthesis or degradation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. For the high-throughput analysis of this compound purity, UPLC can be a valuable tool, allowing for rapid assessment of multiple samples. The principles of method development for UPLC are similar to HPLC, with a focus on preventing acetal hydrolysis.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 4,7 Dihydro 1,3 Dioxepine

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for elucidating complex organic reaction mechanisms by mapping out potential energy surfaces, identifying intermediates, and characterizing transition states.

DFT calculations are highly effective in modeling the transition states of chemical reactions involving dioxepine derivatives. By locating the saddle point on the potential energy surface that connects reactants and products, the geometry of the transition state can be optimized, and its energy can be calculated. This energy, relative to the reactants, defines the activation energy barrier, a critical factor in determining reaction kinetics.

Computational studies on the reactions of a closely related compound, (Z)-2-methyl-4,7-dihydro-1,3-dioxepine, have demonstrated the utility of this approach. In the presence of a copper catalyst, this molecule can undergo competing reactions, such as [3+2] cycloaddition or cyclopropanation. DFT calculations were used to model the transition states for these different pathways, revealing that the cyclopropanation reaction is kinetically favored due to a lower energy barrier compared to the cycloaddition pathway. acs.org The calculated energy barriers provide a quantitative measure of the preference for one reaction path over another.

Below is a table summarizing the calculated relative Gibbs free energy barriers for different reaction pathways of a model dioxepine system, illustrating how DFT can distinguish between competing mechanisms.

| Reaction Type | Pathway | Relative Gibbs Free Energy Barrier (kcal/mol) |

| [3+2] Cycloaddition | Stepwise | 22.2 |

| Concerted (via metallocyclobutane) | 20.9 | |

| Concerted (via cyclopropane (B1198618) intermediate) | 13.5 | |

| Cyclopropanation | Three-center pathway | 17.4 |

| Four-center pathway | 17.9 | |

| Data derived from studies on (Z)-2-methyl-4,7-dihydro-1,3-dioxepine, a close structural analog. acs.org |

For reactions involving 4,7-dihydro-1,3-dioxepine derivatives, computational analysis has shown how the choice of substrate and catalyst dictates the reaction outcome. acs.org For instance, while (Z)-2-methyl-4,5-dihydro-1,3-dioxepine preferentially undergoes a [3+2] cycloaddition, the isomeric (Z)-2-methyl-4,7-dihydro-1,3-dioxepine favors cyclopropanation. acs.org Analysis of the respective free energy profiles reveals that the activation barrier for the cycloaddition of the 4,7-dihydro isomer is significantly higher than its cyclopropanation barrier, thus directing the reaction to the latter product. acs.org These theoretical findings align with and explain experimental observations, showcasing the predictive power of DFT in catalysis. acs.org

Conformational Analysis and Energy Landscapes

The seven-membered ring of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is not planar and can adopt several three-dimensional shapes, or conformations. These conformations often have different energies, and the molecule will predominantly exist in the most stable, lowest-energy forms. Computational methods are essential for identifying these stable conformers and quantifying their relative energies.

Unlike the well-studied six-membered cyclohexane ring, where the chair conformation is overwhelmingly the most stable, seven-membered rings like dioxepine have more complex potential energy surfaces. libretexts.orgbyjus.com The primary conformations are typically described as chair, boat, and twist-boat forms. iupac.org

Computational studies on the model compound (Z)-2-methyl-4,7-dihydro-1,3-dioxepine have identified three low-energy conformers: one twist-boat and two distinct chair conformations. acs.org The calculations revealed that the twist-boat and one of the chair conformers have very similar energy levels, suggesting that the molecule can easily populate both shapes at room temperature. acs.org The presence of the C4=C5 double bond and the gem-dimethyl group at the C2 position in this compound significantly influences the specific geometries and relative stabilities of these conformers.

Once the stable conformers are identified, their relative Gibbs free energies can be calculated to determine their equilibrium populations. A lower free energy corresponds to a more stable conformation and a higher population at equilibrium.

For (Z)-2-methyl-4,7-dihydro-1,3-dioxepine, DFT calculations have quantified these energy differences. acs.org The twist-boat conformer was found to be the global minimum (the most stable form). A chair conformer was found to be only 0.1 kcal/mol higher in energy, making it nearly as stable. A second, less stable chair conformer was calculated to be 4.6 kcal/mol higher in energy, indicating it would be significantly less populated. acs.org

The table below shows the calculated relative free energies for the identified conformers of this model dioxepine.

| Conformer | Description | Relative Gibbs Free Energy (kcal/mol) |

| 4a | Twist-Boat | 0.0 |

| 4b | Chair 1 | 0.1 |

| 4c | Chair 2 | 4.6 |

| Data derived from studies on (Z)-2-methyl-4,7-dihydro-1,3-dioxepine. acs.org |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Reactivity Insights

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. uni-muenchen.deq-chem.com This method also allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, which are key to understanding a molecule's structure and reactivity. researchgate.netmdpi.com

NBO analysis evaluates stabilizing interactions by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory, which yields a stabilization energy, E(2). uni-muenchen.de A larger E(2) value indicates a stronger interaction.

For this compound, several key donor-acceptor interactions would be expected to define its electronic character:

Oxygen Lone Pair Delocalization: The most significant interactions typically involve the lone pairs on the two oxygen atoms (n_O). These lone pairs can donate electron density into the antibonding orbitals (σ*) of adjacent carbon-oxygen (C-O) and carbon-carbon (C-C) bonds.

n_O → σ(C-O) Interaction:* This delocalization contributes to the anomeric effect, influencing bond lengths, angles, and conformational stability.

n_O → σ(C-C) Interaction:* This interaction involves the donation of electron density from an oxygen lone pair to a neighboring C-C bond's antibonding orbital, which can influence the molecule's reactivity.

These hyperconjugative interactions lead to a departure from a perfectly localized Lewis structure and are crucial for accurately describing the molecule's properties. The table below provides an illustrative example of the type of data generated from an NBO analysis for a generic oxygen-containing heterocycle, highlighting the key interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O1) | σ(C2-O3) | 5.2 | Hyperconjugation (Anomeric) |

| n(O1) | σ(C2-C7) | 2.1 | Hyperconjugation |

| n(O3) | σ(C2-O1) | 5.3 | Hyperconjugation (Anomeric) |

| n(O3) | σ(C2-C4) | 2.0 | Hyperconjugation |

| Values are illustrative and represent typical interactions found in similar oxygen-containing heterocycles. |

By quantifying these electronic interactions, NBO analysis provides deep insights into the underlying factors that govern the conformational preferences and reactivity patterns elucidated by broader DFT studies.

Computational Reproduction of Experimental Product Distributions

A comprehensive review of scientific literature reveals a notable absence of specific studies dedicated to the computational reproduction of experimental product distributions for this compound. While computational chemistry serves as a powerful tool for predicting reaction outcomes and elucidating mechanisms, dedicated research applying these methods to this particular compound to replicate and explain observed product ratios in its reactions has not been found in publicly accessible databases.

Theoretical investigations often complement experimental findings by modeling reaction pathways, calculating transition state energies, and predicting the thermodynamic and kinetic favorability of different products. This approach allows researchers to understand the factors controlling selectivity and to rationalize the distribution of isomers or different products observed in the laboratory.

However, for this compound, such detailed computational studies that directly compare calculated product distributions with experimentally verified outcomes are not available. The existing literature primarily focuses on its synthesis and application as an intermediate. Consequently, there are no detailed research findings or data tables to present for this specific subsection. The exploration of its reaction mechanisms through computational modeling to reproduce and predict experimental product distributions remains an open area for future research.

Applications and Utility in Contemporary Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecule Construction

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine has proven to be a significant intermediate in the synthesis of intricate organic molecules and pharmaceuticals. smolecule.com Its bifunctional nature, possessing both a cyclic acetal (B89532) and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This enables chemists to introduce stereocenters and elaborate the carbon skeleton in a controlled manner.

A notable application of this compound is its role as an intermediate in the synthesis of Calcobutrol. pharmaffiliates.com Calcobutrol is a macrocyclic polyhydroxylated gadolinium chelate derivative utilized as a contrast agent for Magnetic Resonance Imaging (MRI). pharmaffiliates.com The synthesis of such complex molecules requires precise control over stereochemistry and functional group manipulations, highlighting the strategic importance of building blocks like this compound.

The unique structure of this dioxepine derivative facilitates its use in the development of other complex organic frameworks. smolecule.com Its ability to undergo various chemical transformations makes it a valuable precursor in multi-step synthetic sequences. smolecule.com

Table 1: Applications as a Synthetic Building Block

| Complex Molecule/Target | Role of this compound | Significance |

|---|---|---|

| Calcobutrol | Intermediate | Synthesis of a contrast agent for MRI. pharmaffiliates.com |

| Pharmaceuticals and Bioactive Compounds | Intermediate | Facilitates the construction of complex molecular architectures. smolecule.com |

Application as a Protecting Group for Carbonyl Compounds (Aldehydes and Ketones)

In the course of a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. This compound can be employed as a protecting group for carbonyl compounds, specifically aldehydes and ketones. smolecule.com

The formation of the cyclic acetal from a carbonyl compound and the diol precursor to this compound effectively protects the carbonyl group from a wide range of reaction conditions, particularly those involving nucleophiles and bases. The resulting 1,3-dioxepine structure is stable under many synthetic transformations. Subsequently, the protecting group can be readily removed, typically under acidic conditions, to regenerate the original carbonyl functionality. smolecule.com This strategy allows for selective reactions to be carried out at other positions within a complex molecule.

Table 2: Protecting Group Characteristics

| Carbonyl Compound | Protecting Group | Formation Conditions | Deprotection Conditions |

|---|---|---|---|

| Aldehydes | 2,2-Dimethyl-1,3-dioxepine | Acid catalyst | Aqueous acid |

| Ketones | 2,2-Dimethyl-1,3-dioxepine | Acid catalyst | Aqueous acid |

Intermediate in the Synthesis of Heterocyclic Compounds

This compound is not only a building block for acyclic and macrocyclic systems but also serves as a precursor for the synthesis of other heterocyclic compounds. ontosight.ai The double bond within the seven-membered ring provides a handle for various chemical modifications, such as epoxidation, dihydroxylation, or cleavage, leading to the formation of new and diverse heterocyclic structures.

For instance, chiral 4,5-dihydro-1,3-dioxepines are valuable intermediates in the synthesis of optically active, multi-substituted tetrahydrofuran (B95107) derivatives. nih.gov The stereochemistry established in the dioxepine ring can be transferred to the resulting tetrahydrofuran, which is a common structural motif in many natural products and biologically active molecules.

Table 3: Precursor to Other Heterocycles

| Starting Material | Transformation | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound | Various cycloaddition and functionalization reactions | Substituted tetrahydrofurans, other complex heterocycles | Access to important structural motifs in natural products and pharmaceuticals. nih.gov |

Strategic Integration in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful method used by organic chemists to plan the synthesis of complex molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

For example, the presence of a protected 1,3-diol or a specific seven-membered ring in a target molecule might suggest this compound or its precursors as a logical starting point. The retrosynthetic arrow (=>) indicates a disconnection.

Retrosynthetic disconnection example:

Target Molecule containing a protected diol functionality => this compound + Other building blocks

This strategic disconnection simplifies the complex target into more manageable and often commercially available subunits. By recognizing the structural motifs that can be accessed from this compound, chemists can devise more efficient and elegant synthetic routes.

Exploration of 2,2 Dimethyl 4,7 Dihydro 1,3 Dioxepine in Medicinal Chemistry and Biological Sciences

Intermediate in Pharmaceutical Synthesis

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds. smolecule.com Its structure is particularly useful for creating more complex molecules through various chemical transformations. smolecule.comnih.gov One notable application is its use as an intermediate in the synthesis of Calcobutrol, a macrocyclic polyhydroxylated gadolinium chelate derivative used as a contrast agent for Magnetic Resonance Imaging (MRI). The dioxepine moiety can also be used as a protecting group for carbonyl compounds, such as aldehydes and ketones, during multi-step synthetic processes. smolecule.com This allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group, which can then be regenerated later. smolecule.com

The reactivity of the double bond within the dihydrodioxepine ring allows for various addition and modification reactions, such as hydroformylation, which produces optically active aldehydes that are valuable in further organic synthesis. smolecule.com This versatility solidifies its importance as a foundational element in the construction of complex pharmaceutical agents. nih.gov

Biological Activity of Derivatives

While this compound itself is not extensively documented for pharmacological effects, its derivatives have been investigated for potential bioactivity. smolecule.com The core dioxepine structure can be modified to produce a wide range of new compounds with potential therapeutic properties.

Certain substituted dioxepines, which are derivatives of the parent compound, have shown potential antimicrobial properties. smolecule.com The heterocyclic nature of the dioxepine ring is a common feature in many biologically active compounds, including those with antimicrobial effects. smolecule.comnih.gov Research into heterocyclic compounds suggests that the incorporation of specific functional groups onto the core ring structure can lead to activity against various bacterial and fungal strains. nih.govmdpi.com Although detailed studies specifically on derivatives of this compound are not extensively reported in the provided literature, the broader class of oxygen-containing heterocycles is a known area of exploration for new antimicrobial agents. smolecule.com

Derivatives of this compound have also been noted for their potential anti-inflammatory activity. smolecule.com The development of novel anti-inflammatory agents is a significant area of medicinal chemistry, and heterocyclic compounds are often investigated as promising candidates. mdpi.comnih.govnih.gov The mechanism of action for such derivatives could involve the inhibition of key enzymes in the inflammatory cascade. mdpi.com While specific data on the anti-inflammatory effects of direct derivatives are limited, the structural motif is considered a viable starting point for the synthesis of new molecules with potential therapeutic benefits in treating inflammation. smolecule.commdpi.com

Table 1: Potential Biological Activities of Dioxepine Derivatives

| Biological Activity | Description | Research Status |

|---|---|---|

| Antimicrobial | Certain substituted dioxepines have demonstrated potential activity against microbial pathogens. smolecule.com | Preliminary |

| Anti-inflammatory | Derivatives have been explored for their potential to mitigate inflammatory responses. smolecule.com | Exploratory |

Exploration in Drug Discovery and Development

The scaffold of this compound is a subject of exploration in the broader context of drug discovery and development. smolecule.com Its utility in generating diverse molecular structures makes it a valuable tool for creating libraries of compounds that can be screened for various biological activities. nih.gov

Research has suggested that the this compound structure could be a starting point for developing therapies for a range of diseases. smolecule.com Studies have indicated possible applications for its derivatives in areas such as neurodegenerative diseases, cancer, and inflammation. smolecule.com The design of molecules for complex conditions like Alzheimer's or Parkinson's disease often involves heterocyclic scaffolds that can be tailored to interact with specific biological targets. mdpi.com Similarly, in oncology, many therapeutic agents are based on heterocyclic ring systems designed to interfere with cancer cell proliferation. nih.govmdpi.com The exploration of derivatives from this dioxepine compound for such applications is an area of ongoing interest, although research is in the early stages. smolecule.com

Interaction with Biological Targets and Mechanistic Hypotheses

The specific mechanism of action for this compound in any biological system is not well-documented. smolecule.com However, preliminary research suggests that its derivatives may interact with various biological targets relevant to medicinal chemistry. smolecule.com The heterocyclic structure is key to these potential interactions. smolecule.com

Based on the suggested anti-inflammatory potential of its derivatives, it can be hypothesized that these compounds might interact with enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to the inflammatory pathway. mdpi.com For potential anticancer activity, derivatives could be designed to target kinases, which are enzymes often dysregulated in cancer cells. pensoft.net In the context of neurodegenerative diseases, potential targets might include enzymes like cholinesterases or monoamine oxidases. mdpi.com These remain mechanistic hypotheses, as detailed studies confirming the interaction of specific this compound derivatives with these targets are not yet widely available. Further research is required to elucidate the precise molecular interactions and mechanisms of action. smolecule.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldehydes |

| Calcobutrol |

| Carbonyl compounds |

| Gadolinium |

| Ketones |

| Cyclooxygenases (COX-1 and COX-2) |

| Lipoxygenases (LOX) |

| Cholinesterases |

| Monoamine oxidases |

Application in the Synthesis of Contrast Agents (e.g., Calcobutrol for MRI)

The compound this compound, through its derivatives, plays a pivotal role as an intermediate in the synthesis of Calcobutrol. Calcobutrol is the calcium complex of the same ligand found in the well-known MRI contrast agent, Gadobutrol. While Gadobutrol contains a gadolinium ion and is used for diagnostic imaging, Calcobutrol is employed as an excipient in the final formulation, primarily to scavenge any free gadolinium ions that might be present, thus enhancing the safety profile of the contrast medium.

The synthesis pathway to Butrol, the direct precursor ligand for both Gadobutrol and Calcobutrol, showcases the importance of the dioxepine moiety. A key intermediate in this process is a complex tetraazacyclododecane derivative which incorporates a protected diol structure derived from 2,2-dimethyl-1,3-dioxepane.

A technical disclosure on the preparation of gadolinium-based contrast agents outlines a process where the intermediate, 1,4,7-Tris(tert-butoxycarbonylmethyl)-10-(6-hydroxy-2,2-dimethyl-1,3-dioxepane-5-yl)-1,4,7,10-tetraazacyclododecane, is a central component. tdcommons.org In this stage, the 2,2-dimethyl-1,3-dioxepane ring serves as a protecting group for a vicinal diol functionality on the side chain of the macrocycle. This protection is crucial to prevent unwanted side reactions during the alkylation of the macrocyclic amine precursors.

The final steps toward the Butrol ligand involve the hydrolysis of this key intermediate. tdcommons.org The reaction, typically carried out in water at an elevated temperature, serves a dual purpose: it cleaves the tert-butyl ester groups of the acetate (B1210297) arms and simultaneously removes the 2,2-dimethyl acetal (B89532) (the dioxepane ring), deprotecting the diol. tdcommons.org Once the Butrol ligand is formed and purified, it can be complexed with a calcium salt (such as calcium carbonate) to yield Calcobutrol. tdcommons.org

The table below summarizes the key molecules involved in this synthetic route.

| Compound Name | Role in Synthesis | Key Structural Features |

| 1,4,7,10-Tetraazacyclododecane | Starting macrocycle | A 12-membered ring with four nitrogen atoms. |

| 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | Precursor to the dioxepane side chain | An epoxide that reacts with the macrocycle. epo.org |

| 1,4,7-Tris(tert-butoxycarbonylmethyl)-10-(6-hydroxy-2,2-dimethyl-1,3-dioxepane-5-yl)-1,4,7,10-tetraazacyclododecane | Key protected intermediate | Contains the core macrocycle, protected acetate arms, and the dioxepane-protected diol. tdcommons.org |

| Butrol | Direct ligand precursor | The final ligand with three carboxymethyl arms and a dihydroxypropyl side chain. tdcommons.orgepo.org |

| Calcobutrol | Final product | The calcium complex of the Butrol ligand. tdcommons.orgepo.org |

Computational Docking Studies for Biological Interactions (e.g., Efflux Pump Action)